Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound with the molecular formula C17H14N2O4 . It belongs to the class of heterocyclic compounds known as naphthyridines .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, the class of compounds to which the molecule belongs, has been a subject of considerable interest. Recent achievements in the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis
The molecular structure of this compound is characterized by a naphthyridine core, which is a bicyclic system composed of two fused six-membered rings, one of which is aromatic while the other contains two nitrogen atoms .Scientific Research Applications
Antibacterial Properties
A significant application of compounds related to Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate is their antibacterial properties. For instance, derivatives of naphthyridine carboxylic acids, including some with hydroxy and amino substitutions, have been synthesized and found effective against various bacterial infections. This includes compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which displayed significant in vitro and in vivo antibacterial activities, surpassing some existing antibiotics like enoxacin (Egawa et al., 1984).
Synthesis of Heterocyclic Systems
This chemical also plays a role in the synthesis of various heterocyclic systems. For example, ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate, a precursor of nalidixic acid, was converted into substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines (Plisson & Chenault, 2001).
Intermediate for Biological Active Compounds
Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, closely related to the compound , is an important intermediate for the preparation of naphthyridone derivatives. These derivatives have attracted attention due to their broad spectrum of biological activity. This highlights the compound's role as a crucial intermediate in synthesizing biologically active molecules (Leyva-Ramos et al., 2017).
Gastric Antisecretory Properties
Compounds derived from 2-oxo-1,8-naphthyridine-3-carboxylic acid, which share a structural similarity with the compound , have been shown to possess potent gastric antisecretory properties. This suggests potential therapeutic applications in conditions like ulcers or gastritis (Santilli et al., 1987).
Future Directions
The future directions for research on Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate and similar compounds could involve the development of more ecofriendly, safe, and atom-economical approaches to their synthesis . Additionally, given the wide applicability of 1,8-naphthyridines in medicinal chemistry and materials science, further exploration of their diverse biological activities could be a promising area of research .
Properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-17(22)13-14(20)12-9-6-10-18-15(12)19(16(13)21)11-7-4-3-5-8-11/h3-10,20H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWQFEZRVGPQGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715697 |
Source
|
Record name | Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138305-20-1 |
Source
|
Record name | Ethyl 4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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